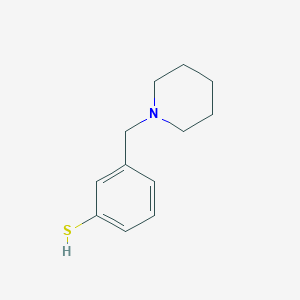![molecular formula C9H14N2 B7829478 {3-[(Methylamino)methyl]phenyl}methanamine](/img/structure/B7829478.png)
{3-[(Methylamino)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Methylamino)methyl]phenyl}methanamine: is an organic compound belonging to the class of amines. It features a phenyl ring substituted with a methylamino group and a methanamine group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Methylamino)methyl]phenyl}methanamine typically involves the following steps:
Bromination: : The starting material, 3-methylbenzylamine, undergoes bromination to introduce a bromomethyl group.
Amination: : The bromomethyl group is then substituted with an amino group through nucleophilic substitution.
Reduction: : The resulting compound is reduced to form the final product.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[(Methylamino)methyl]phenyl}methanamine can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imines or oximes.
Reduction: : Reduction reactions can convert the compound into its amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: : Imine or oxime derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted phenylmethanamines.
Scientific Research Applications
{3-[(Methylamino)methyl]phenyl}methanamine is utilized in several scientific research fields:
Chemistry: : It serves as a building block for synthesizing more complex organic molecules.
Biology: : The compound is used in studying enzyme inhibition and receptor binding.
Industry: : It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which {3-[(Methylamino)methyl]phenyl}methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application.
Comparison with Similar Compounds
{3-[(Methylamino)methyl]phenyl}methanamine is similar to other phenylmethanamines, but its unique structure gives it distinct properties. Some similar compounds include:
N-Methylamphetamine: : Used in medicinal chemistry.
Phenylethylamine: : Found in various biological systems.
Methamphetamine: : Known for its stimulant effects.
These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[3-(methylaminomethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTKETGHXBTBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
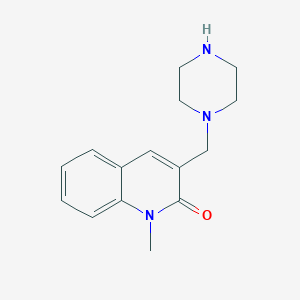
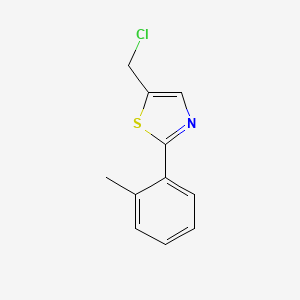
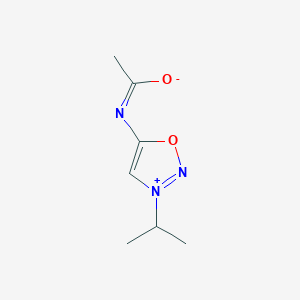
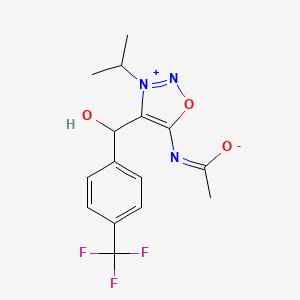
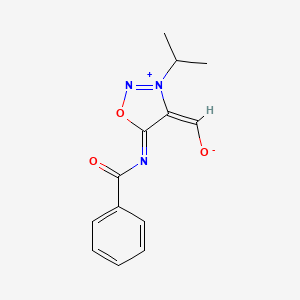
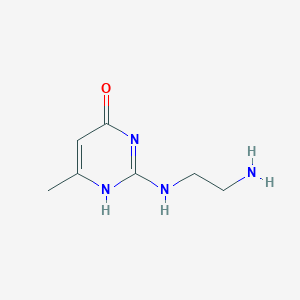
![sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate](/img/structure/B7829423.png)
![3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate](/img/structure/B7829430.png)
![4-[(E)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol](/img/structure/B7829438.png)

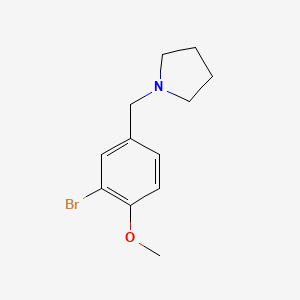

![3-[(Diethylamino)methyl]benzaldehyde](/img/structure/B7829474.png)
